molecular formula C14H13ClN2O B11094845 N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide

N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide

Cat. No.: B11094845
M. Wt: 260.72 g/mol
InChI Key: ZRNDGRJUEVHEIB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a cyano group, and a cyclopentylidene moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide typically involves the reaction of 2-chlorobenzonitrile with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted chlorophenyl derivatives .

Scientific Research Applications

N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-2-cyano-2-cyclopentylideneacetamide is unique due to its combination of a chlorophenyl group, a cyano group, and a cyclopentylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-cyano-2-cyclopentylideneacetamide

InChI

InChI=1S/C14H13ClN2O/c15-12-7-3-4-8-13(12)17-14(18)11(9-16)10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,17,18)

InChI Key

ZRNDGRJUEVHEIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C(=O)NC2=CC=CC=C2Cl)C1

Origin of Product

United States

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